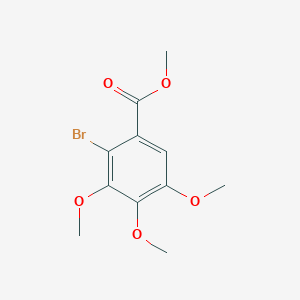
Methyl 2-bromo-3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3,4,5-trimethoxybenzoate, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrO5 and its molecular weight is 305.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Methyl 2-bromo-3,4,5-trimethoxybenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that are fundamental in organic chemistry .
Biological Studies
This compound has been utilized in biological research to study enzyme-catalyzed reactions and metabolic pathways. It acts as a probe for understanding the mechanism of action of certain enzymes due to its ability to interact with various biological targets .
Pharmacological Research
This compound has shown potential pharmacological properties. It is being investigated for its efficacy against various cancer cell lines. For instance, studies have indicated that derivatives of this compound can induce apoptosis in melanoma cell lines by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK .
Case Study: Anticancer Activity
A study evaluated a library of compounds including this compound against skin cancer cell lines (A375 and SKMEL-28). The results demonstrated significant cytotoxicity with IC50 values indicating effective growth suppression. The mechanism involved the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
Case Study: Enzyme Inhibition
Another study explored the compound's role in inhibiting specific kinases associated with cancer progression. In-silico predictions identified potential targets such as CDK8 and CLK4 that are dysregulated in various cancers. This highlights the compound's utility in drug development aimed at these molecular targets .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
1968-71-4 |
|---|---|
Formule moléculaire |
C11H13BrO5 |
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
methyl 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C11H13BrO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,1-4H3 |
Clé InChI |
ZEOHPLFQOMVEDD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)Br)OC)OC |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)OC)Br)OC)OC |
Synonymes |
Methyl 2-broMo-3,4,5-triMethoxybenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















